molecular formula C11H15ClN4 B1303469 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride CAS No. 79098-80-9

1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride

Cat. No.: B1303469
CAS No.: 79098-80-9
M. Wt: 238.72 g/mol
InChI Key: SIZIQJKLJZWLLD-UHFFFAOYSA-N
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Description

1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis

Preparation Methods

The synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the piperidine and benzotriazole rings . Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or benzotriazole rings are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzotriazole moiety may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride can be compared with other piperidine derivatives and benzotriazole compounds:

    Similar Compounds: Piperidine, benzotriazole, and their derivatives.

    Uniqueness: The combination of piperidine and benzotriazole in a single molecule provides unique properties that are not present in the individual components.

Properties

IUPAC Name

1-piperidin-4-ylbenzotriazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZIQJKLJZWLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3N=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381426
Record name 1-(Piperidin-4-yl)-1H-benzotriazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-80-9
Record name 1-(Piperidin-4-yl)-1H-benzotriazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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